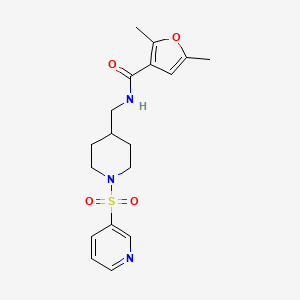

2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide

説明

BenchChem offers high-quality 2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,5-dimethyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-13-10-17(14(2)25-13)18(22)20-11-15-5-8-21(9-6-15)26(23,24)16-4-3-7-19-12-16/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYVYDPUIBEFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other bioactive compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or modulating signal transduction pathways.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Given the lack of definitive target identification, it is difficult to predict the exact pathways that might be affected. Potential pathways could involve signal transduction, enzyme catalysis, or cellular metabolism.

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Potential effects could include altered cellular function, modulation of signal transduction, or changes in gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

生物活性

2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide, with CAS Number 1428362-95-1, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C18H23N3O4S, and it has a molecular weight of 377.5 g/mol . This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine and sulfonamide moieties suggests potential inhibition of certain enzymatic pathways, particularly those involved in neurotransmitter regulation and histone methylation.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to interact with enzymes involved in metabolic processes. This compound may inhibit histone methyltransferases, which play a crucial role in gene expression regulation .

- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system. Preliminary studies indicate that similar compounds can act as antagonists or agonists at specific receptors .

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the furan and sulfonamide groups exhibit significant anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 8.2 | Inhibition of cell cycle progression |

| MCF7 (Breast Cancer) | 12.0 | Modulation of estrogen receptor signaling |

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Animal models have demonstrated that similar compounds can reduce neuroinflammation and protect against neurodegeneration.

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored various analogs of furan-based compounds for their anticancer activity. The results showed that compounds with similar structural features significantly inhibited tumor growth in xenograft models .

- Neuroprotective Study : An investigation into the neuroprotective effects of piperidine derivatives highlighted that these compounds could decrease oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases .

化学反応の分析

Sulfonamide Bond Formation

The pyridin-3-ylsulfonyl group is introduced via nucleophilic substitution between the piperidine nitrogen and pyridine-3-sulfonyl chloride. This reaction typically occurs under basic conditions (e.g., aqueous NaHCO₃ or Cs₂CO₃ in anhydrous solvents) to deprotonate the piperidine and activate it for sulfonylation .

Key Reaction Parameters:

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Base | Cs₂CO₃ (0.05 equiv) | 88–92 | |

| Solvent | 1,4-Dioxane | Optimal | |

| Temperature | Reflux (~100°C) | – |

This step is critical for introducing steric and electronic effects that influence downstream reactivity .

Mechanistic Insights:

-

Activation : The carboxylic acid is activated to an acyl chloride or mixed anhydride.

-

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, forming the amide bond .

Stability Considerations:

-

The carboxamide group is resistant to hydrolysis under physiological pH but may degrade under strongly acidic or basic conditions .

Piperidine Sulfonamide

The sulfonamide group participates in hydrogen bonding and π-stacking interactions, influencing solubility and biological activity. It is stable under mild conditions but cleaves under prolonged exposure to strong acids (e.g., HCl > 6 M) .

Hydrolytic Degradation

-

Sulfonamide Cleavage : Acidic hydrolysis (pH < 3) breaks the S–N bond, yielding pyridin-3-sulfonic acid and the parent piperidine .

-

Amide Hydrolysis : Requires harsh alkaline conditions (pH > 12), producing 2,5-dimethylfuran-3-carboxylic acid and the corresponding amine .

Oxidative Degradation

The furan ring is susceptible to oxidation by peroxides or metal catalysts (e.g., Fe³⁺), forming diketone intermediates .

Synthetic Optimization

Reaction yields for analogous sulfonamides and carboxamides depend on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。